molecular formula C13H14O6 B12794642 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid CAS No. 94201-96-4

4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid

Cat. No.: B12794642
CAS No.: 94201-96-4
M. Wt: 266.25 g/mol
InChI Key: JGSSWWVFPVCZCM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid is an organic compound with the molecular formula C13H16O6 This compound is characterized by the presence of a butenoic acid backbone substituted with a 2,4,6-trimethoxyphenyl group and an oxo group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid typically involves the use of transition metal-catalyzed reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl boronic acids with appropriate substrates under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

  • 4-Oxo-4-(2,4,6-trimethoxyphenyl)butanoic acid
  • 4-Oxo-4-(2,4,6-trimethoxyphenyl)pentanoic acid

Comparison: Compared to similar compounds, 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid is unique due to its specific substitution pattern and the presence of the butenoic acid backbone

Properties

CAS No.

94201-96-4

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(E)-4-oxo-4-(2,4,6-trimethoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C13H14O6/c1-17-8-6-10(18-2)13(11(7-8)19-3)9(14)4-5-12(15)16/h4-7H,1-3H3,(H,15,16)/b5-4+

InChI Key

JGSSWWVFPVCZCM-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.